2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medical, industrial, and biological fields. This particular compound is characterized by the presence of iodine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the iodination of a precursor benzamide compound. The process begins with the preparation of 2-hydroxy-3,5-diiodobenzoic acid, which is then reacted with 2-methoxy-4-nitroaniline under specific conditions to form the desired benzamide. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the iodination and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Halogen atoms like iodine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal functions. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3,5-diiodobenzoic acid: Shares the diiodo substitution but lacks the amide and nitro groups.
2-methoxy-4-nitroaniline: Contains the methoxy and nitro groups but lacks the diiodo substitution and amide linkage.
N-(2-hydroxy-4-nitrophenyl)benzamide: Similar structure but without the iodine atoms.
Uniqueness
2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of iodine, nitro, and methoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10I2N2O5 |
---|---|
Molecular Weight |
540.05 g/mol |
IUPAC Name |
2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10I2N2O5/c1-23-12-6-8(18(21)22)2-3-11(12)17-14(20)9-4-7(15)5-10(16)13(9)19/h2-6,19H,1H3,(H,17,20) |
InChI Key |
UWLJEKQEQNICFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.